molecular formula C22H22ClFN2O2 B12490607 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(2-fluorophenyl)ethanamine

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(2-fluorophenyl)ethanamine

Cat. No.: B12490607
M. Wt: 400.9 g/mol
InChI Key: DTYPZBRQTBSMGX-UHFFFAOYSA-N
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Description

The compound ({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(2-FLUOROPHENYL)ETHYL]AMINE is a complex organic molecule that features a combination of aromatic rings and functional groups

Properties

Molecular Formula

C22H22ClFN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C22H22ClFN2O2/c1-27-21-12-16(13-25-11-10-18-4-2-3-5-19(18)24)6-8-20(21)28-15-17-7-9-22(23)26-14-17/h2-9,12,14,25H,10-11,13,15H2,1H3

InChI Key

DTYPZBRQTBSMGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OCC3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(2-FLUOROPHENYL)ETHYL]AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chloropyridine and methoxyphenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, methoxylating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(2-FLUOROPHENYL)ETHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(2-FLUOROPHENYL)ETHYL]AMINE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(2-FLUOROPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.

Uniqueness

({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(2-FLUOROPHENYL)ETHYL]AMINE: is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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